molecular formula C13H12N4O2S B11055048 {[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile

{[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile

Cat. No.: B11055048
M. Wt: 288.33 g/mol
InChI Key: ITUZVNHYVMULJC-UHFFFAOYSA-N
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Description

{[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a methoxyphenyl group, a pyrimidinyl group, and a cyanide group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxo-derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of {[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives, such as N-aryl and N-heteryl cyanoacetamides . These compounds share structural similarities and exhibit comparable chemical reactivity and biological activities.

Uniqueness

What sets {[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}METHYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C13H12N4O2S/c1-19-10-4-2-9(3-5-10)17-11(15)8-12(18)16-13(17)20-7-6-14/h2-5,8H,7,15H2,1H3

InChI Key

ITUZVNHYVMULJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC#N)N

Origin of Product

United States

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